molecular formula C19H20O3 B8454625 ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

Cat. No.: B8454625
M. Wt: 296.4 g/mol
InChI Key: LZGRUAIWCZLPCI-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a phenylpropanoate moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

InChI

InChI=1S/C19H20O3/c1-2-21-19(20)17(15-6-4-3-5-7-15)13-14-8-9-18-16(12-14)10-11-22-18/h3-9,12,17H,2,10-11,13H2,1H3

InChI Key

LZGRUAIWCZLPCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(C=C1)OCC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium hexamethyldisilazide solution, prepared from 1,1,1,3,3,3-hexamethyldisilazane (37.4 g, 0.232 mol), n-butyllithium (127 mL, 1.6M hexane solution) and tetrahydrofuran (150 mL), was added a solution of ethyl phenylacetate (33.3 g, 0.203 mol) in tetrahydrofuran (20 mL) at −78° C. The mixture was stirred for 15 minutes and then a solution of 5-bromomethyl-2,3-dihydrobenzofuran (41.0 g, 0.193 mol) in tetrahydrofuran (50 mL) was added. The mixture was stirred for further 20 minutes, diluted with water and warmed up to room temperature. The product was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to afford the title compound as an oily product (yield 54.5 g, 95%).
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37.4 g
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127 mL
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150 mL
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33.3 g
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20 mL
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41 g
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50 mL
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